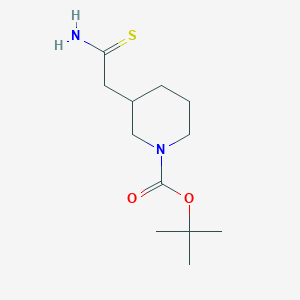

Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-amino-2-sulfanylideneethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-6-4-5-9(8-14)7-10(13)17/h9H,4-8H2,1-3H3,(H2,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUBOLNDTHUZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Thioxoethyl Group: The thioxoethyl group is introduced via a nucleophilic substitution reaction, where a suitable thioxoethylating agent reacts with the piperidine derivative.

Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the thioxo group may be converted to a sulfoxide or sulfone.

Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or sulfide.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, sulfides.

Substitution Products: Various substituted piperidine derivatives.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine:

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.

Industry:

Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to fit into receptor binding sites, modulating receptor function and influencing downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituent type, position, or functional groups:

tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0)

- Substituent: 1-aminoethyl (-CH₂CH₂NH₂) at position 3.

- Key Differences : Lacks the thioxo (C=S) group, resulting in higher hydrophilicity and reduced electrophilicity.

- Implications: The aminoethyl group may improve solubility in polar solvents, making it suitable for aqueous reaction conditions.

tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate (Patent Example WWWW.1)

- Substituent : 2-chloro-2-oxoethyl (-CH₂C(O)Cl) at position 4.

- Key Differences : Positional isomer (4 vs. 3) with a chloro-oxoethyl group. The chloro moiety acts as a leaving group, enabling nucleophilic substitution reactions.

- Implications : The carbonyl group (C=O) and chlorine enhance electrophilicity, favoring reactivity in cross-coupling or alkylation reactions. The position shift may alter steric interactions in binding pockets .

tert-Butyl 3-((5-tosyl-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)piperidine-1-carboxylate

- Substituent : Tosyl-pyrrolo-pyrazine-thiocarbamoyl group at position 3.

- Key Differences : Bulky aromatic heterocycle with a sulfonamide (tosyl) group.

- Implications : The tosyl group improves stability and crystallinity, while the heterocycle enables π-π stacking interactions. This compound’s size and rigidity may limit membrane permeability compared to the target molecule .

tert-Butyl 3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

- Substituent : Chlorobenzimidazolone at position 3.

- Key Differences : Bicyclic benzimidazolone core replaces the thioamide side chain.

- Implications: The benzimidazolone moiety is associated with enzyme inhibition (e.g., 8-oxo-targeting inhibitors).

tert-Butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 118811-03-3)

- Substituent : 2-hydroxyethyl (-CH₂CH₂OH) at position 2.

- Key Differences : Positional isomer (2 vs. 3) with a hydroxyl group instead of thioamide.

- Implications : The hydroxyl group increases hydrophilicity and metabolic stability but reduces reactivity compared to the thioxoethyl group. Position 2 substitution may lead to distinct conformational preferences .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Position : Position 3 substitution (target compound) is common in enzyme inhibitors (e.g., benzimidazolone derivatives in ), suggesting favorable binding interactions. Position 4 analogs (e.g., chloro-oxoethyl) are more reactive but may face steric hindrance .

- Thioamide vs. Amide/Oxo Groups : The thioxo group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to oxo derivatives. However, thioamides are prone to oxidation, requiring stabilizers in formulations .

- Synthetic Flexibility: Chloro and tosyl groups (Evidences 3, 4) enable further functionalization, whereas aminoethyl/hydroxyethyl groups (Evidences 6, 7) are terminal modifications. The target compound’s thioamide could serve as a synthetic handle for metal coordination or redox-sensitive prodrugs.

Biological Activity

Tert-butyl 3-(2-amino-2-thioxoethyl)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₆H₂₅N₂O₂S

- CAS Number : 72213239

- IUPAC Name : this compound

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with thioamide precursors, leading to the formation of the desired piperidine-thioamide structure. The synthetic pathway can be optimized for yield and purity using various purification techniques such as column chromatography.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits promising antimicrobial activity, particularly against Mycobacterium tuberculosis. In comparative assays, this compound demonstrated a minimum inhibitory concentration (MIC) that is competitive with established antituberculosis agents. For instance, compounds derived from similar structures have shown MIC values ranging from 0.5 to 4 μg/mL against both standard and resistant strains of M. tuberculosis, suggesting that modifications in the piperidine structure can enhance antimicrobial efficacy .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 2 | Tuberculostatic |

| Reference Drug (e.g., INH) | 0.125 | Tuberculostatic |

Interaction with P-glycoprotein (P-gp)

The biological activity of this compound has also been linked to its interaction with P-glycoprotein (P-gp), a crucial protein involved in drug transport and resistance mechanisms. Studies utilizing ATPase activity assays revealed that derivatives similar to this compound can stimulate ATPase activity, indicating their potential as P-gp substrates . This interaction is significant as it may enhance the bioavailability of co-administered drugs by inhibiting P-gp-mediated efflux.

Case Studies and Research Findings

- In Vivo Studies : In animal models, compounds related to this compound have shown reduced tumor volumes and weights without significant side effects. Such findings underscore the compound's potential therapeutic applications beyond antimicrobial activity, possibly in cancer treatment .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications in enhancing biological activity. For example, substituents on the piperidine ring can significantly influence both antimicrobial potency and P-gp interaction capabilities. Variants with different functional groups have been systematically evaluated to establish optimal configurations for enhanced efficacy .

Q & A

Q. What strategies can resolve discrepancies in biological activity data between synthetic batches?

- Methodological Answer :

- Purity assessment : Use HPLC-MS to quantify impurities (e.g., de-Boc byproducts). Batches with >98% purity are recommended for bioassays.

- Counterion analysis : Characterize salts (e.g., HCl vs. TFA) via ¹⁹F NMR or ion chromatography, as counterions affect solubility and bioavailability.

- Biological replicates : Repeat assays with independent batches to distinguish compound variability from experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.